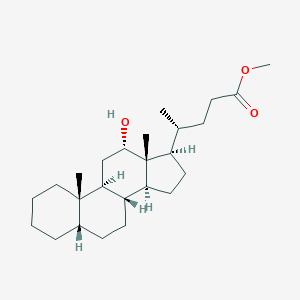

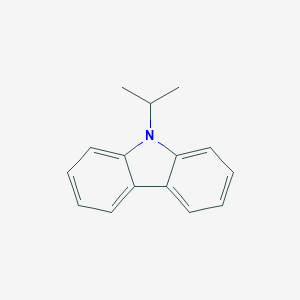

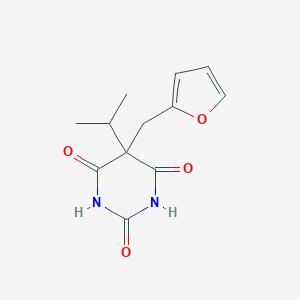

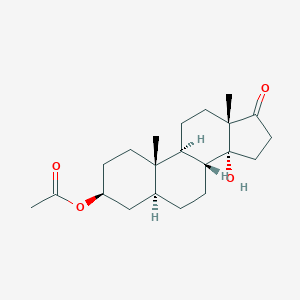

![molecular formula C21H25NO5 B075000 (10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol CAS No. 1354-66-1](/img/structure/B75000.png)

(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol

Overview

Description

(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol is an isoquinoline alkaloid that has been found in the plant species Colchicum speciosum . It is known for its ability to inhibit butyrylcholinesterase and acetylcholinesterase, enzymes that play a role in the breakdown of acetylcholine

Mechanism of Action

Target of Action

Floramultine, an isoquinoline alkaloid, primarily targets butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, memory, and other functions.

Mode of Action

Floramultine interacts with its targets, BChE and AChE, by inhibiting their activity . The inhibition constants (Ki) for BChE and AChE are 23.44 µM and 151.3 µM, respectively . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration and prolonging its effects.

Biochemical Analysis

Biochemical Properties

Floramultine interacts with enzymes such as butyrylcholinesterase and acetylcholinesterase . These interactions are inhibitory in nature, reducing the activity of these enzymes .

Cellular Effects

Given its inhibitory effects on butyrylcholinesterase and acetylcholinesterase, it can be inferred that Floramultine may influence cell function by modulating cholinergic signaling pathways .

Molecular Mechanism

Floramultine exerts its effects at the molecular level primarily through its inhibitory interactions with butyrylcholinesterase and acetylcholinesterase . By inhibiting these enzymes, Floramultine may alter cholinergic signaling and potentially influence gene expression.

Metabolic Pathways

As an isoquinoline alkaloid, Floramultine is likely to be involved in alkaloid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: (10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol can be synthesized through the coupling of specific precursor molecules. One method involves the treatment of Kreysigia multiflora shoots with autumnaline in vivo, leading to the biosynthesis of floramultine and its analogue kreysignines . The reaction conditions typically involve maintaining the plant tissues under controlled environmental conditions to facilitate the coupling reaction.

Industrial Production Methods: The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: (10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[87102,7014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving floramultine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed: The major products formed from the reactions of floramultine depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of floramultine, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying enzyme inhibition and alkaloid chemistry. In biology, it is used to investigate the effects of enzyme inhibition on various biological processes. In medicine, floramultine’s ability to inhibit acetylcholinesterase makes it a potential candidate for developing treatments for neurological disorders such as Alzheimer’s disease . Additionally, its industrial applications include its use as a biochemical reagent in various assays and research studies .

Comparison with Similar Compounds

(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol is similar to other isoquinoline alkaloids, such as berberine and palmatine . it is unique in its specific inhibitory effects on butyrylcholinesterase and acetylcholinesterase . Unlike berberine and palmatine, which have broader biological activities, floramultine’s targeted enzyme inhibition makes it a valuable compound for studying cholinergic signaling and developing potential therapeutic agents .

List of Similar Compounds:- Berberine

- Palmatine

- Merenderine (an enantiomer of floramultine)

(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[87102,7

Properties

IUPAC Name |

(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-8-7-12-10-15(25-2)19(24)18-16(12)13(22)6-5-11-9-14(23)20(26-3)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITMOIGRCVEHJP-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Floramultine and where is it found?

A1: Floramultine, also known as Bechuanine or Merenderine depending on its enantiomeric form [, , ], is a naturally occurring alkaloid. It was first isolated from the Australian plant Kreysigia multiflora [, ]. Further research identified its presence in other plants like Colchicum autumnale, C. latifolium, and C. macedonicum [].

Q2: What is unique about the chemical structure of Floramultine?

A2: Floramultine belongs to a class of compounds known as C-homoaporphines []. This structural classification is based on the presence of a characteristic seven-membered ring within its core structure.

Q3: Has the absolute configuration of Floramultine been determined?

A3: Yes, the absolute configuration of (–)-floramultine has been established through spectroscopic analysis and confirmed by synthesis [, ].

Q4: Have any other alkaloids been found alongside Floramultine?

A4: Yes, several other alkaloids have been isolated from the same plant sources as Floramultine. In Kreysigia multiflora, these include (RS)-Kreysigine and (–)-multifloramine, both also classified as C-homoaporphines, and Kreysiginone, a benzo[de]quinoline-7-spirocyclohexadienone []. In various Colchicum species, Floramultine has been found alongside other alkaloids like Colchicine and 10,11-epoxycolchicine [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)